Product packaging for Inosine 5'-triphosphate-2',3'-dialdehyde(Cat. No.:)

Inosine 5'-triphosphate-2',3'-dialdehyde

Cat. No.: B13832486
M. Wt: 528.13 g/mol
InChI Key: AARRPOGBNIEWBY-LEUCUCNGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inosine 5'-triphosphate-2',3'-dialdehyde is the periodate-oxidized derivative of inosine triphosphate (ITP) . As a nucleotide analogue, it is designed for investigative use in biochemical studies. Its dialdehyde functional group is a key structural feature that can facilitate its interaction with proteins, potentially leading to the inhibition of enzymatic activity. This mechanism is similar to that of other dialdehyde nucleosides, such as inosine dialdehyde, which has been shown to inhibit the proliferation of tumor cells in culture by broadly affecting the synthesis of DNA, RNA, and protein . This compound serves as a valuable research tool for scientists studying purine metabolism , nucleotide-dependent processes, and the development of novel inhibitors for research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4NaO14P3 B13832486 Inosine 5'-triphosphate-2',3'-dialdehyde

Properties

Molecular Formula

C10H12N4NaO14P3

Molecular Weight

528.13 g/mol

IUPAC Name

sodium;[hydroxy-[hydroxy-[(2R)-3-oxo-2-[(1S)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H13N4O14P3.Na/c15-1-6(3-25-30(21,22)28-31(23,24)27-29(18,19)20)26-7(2-16)14-5-13-8-9(14)11-4-12-10(8)17;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m0./s1

InChI Key

AARRPOGBNIEWBY-LEUCUCNGSA-M

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+]

Origin of Product

United States

Synthetic Methodologies for Research Grade Inosine 5 Triphosphate 2 ,3 Dialdehyde

Periodate (B1199274) Oxidation of Inosine (B1671953) 5'-triphosphate: Principles and Protocols

The cornerstone of synthesizing Inosine 5'-triphosphate-2',3'-dialdehyde is the Malaprade reaction, a selective oxidation of vicinal diols. In the context of ITP, the target is the cis-diol group located at the 2' and 3' positions of the ribose sugar moiety. aalto.firesearchgate.net The reaction is highly specific for this configuration, leaving the rest of the nucleotide, including the purine (B94841) base and the triphosphate chain, intact. researchgate.netnih.gov

The mechanism involves the formation of a cyclic periodate ester intermediate with the cis-hydroxyl groups of the ribose. This intermediate subsequently decomposes, leading to the cleavage of the carbon-carbon bond between the 2' and 3' positions. aalto.fi The result is the formation of two aldehyde groups, transforming the furanose ring into a linear, acyclic structure at that position. researchgate.net This targeted oxidation is a simple yet powerful method for introducing reactive carbonyl groups into the nucleotide structure. aalto.fi

The successful synthesis of oITP via periodate oxidation hinges on carefully controlled reaction parameters to ensure complete conversion of the starting material while minimizing side reactions.

Stoichiometry : A slight molar excess of the oxidizing agent, typically sodium periodate (NaIO₄), is used relative to the Inosine 5'-triphosphate. This ensures that the oxidation reaction proceeds to completion. The ratio can be optimized, but a starting point is often around 1.1 to 1.5 molar equivalents of periodate to ITP.

Solvent and pH : The reaction is conducted in an aqueous environment, typically a buffered solution to maintain a stable pH, often near neutral.

Temperature and Time : The oxidation is an exothermic process and is generally carried out at low temperatures, such as 0-4°C, to maintain the stability of the nucleotide and the resulting dialdehyde (B1249045). The reaction is typically rapid, often reaching completion within one hour. researchgate.net

Light : The reaction is usually performed in the dark, as periodate solutions can be light-sensitive, which may lead to the formation of unwanted side products.

Following the oxidation, the reaction is quenched to remove any excess periodate. This can be achieved by adding a diol, such as ethylene (B1197577) glycol, which consumes the remaining oxidant. nih.gov

Table 1: Typical Reaction Conditions for Periodate Oxidation of ITP

ParameterConditionRationale
Oxidant Sodium periodate (NaIO₄)Specifically cleaves the cis-diol of the ribose ring.
Stoichiometry 1.1 - 1.5 molar excess of NaIO₄Ensures complete conversion of ITP to oITP.
Solvent Aqueous Buffer (e.g., phosphate (B84403) or acetate)Maintains stable pH and solubilizes reactants.
Temperature 0 - 4°C (on ice)Minimizes degradation of the nucleotide and product.
Reaction Time 30 - 60 minutesThe reaction is typically rapid and complete within this timeframe. researchgate.net
Environment DarkPrevents light-induced decomposition of periodate.
Quenching Agent Ethylene glycolNeutralizes excess periodate to stop the reaction. nih.gov

After quenching the reaction, the resulting mixture contains the desired oITP, the iodate (B108269) byproduct, salts, and potentially unreacted ITP. For academic and research applications, a high degree of purity is essential.

Purification : The primary method for purifying oITP from the reaction mixture is anion-exchange chromatography. nih.gov This technique separates molecules based on their net negative charge. The triphosphate chain of both ITP and oITP imparts a strong negative charge, allowing them to bind to the positively charged resin. A salt gradient (e.g., using NaCl or triethylammonium (B8662869) bicarbonate) is then applied to elute the compounds, with the more highly charged species eluting at higher salt concentrations. This method effectively separates the nucleotide products from the uncharged and singly-charged contaminants. nih.gov

Characterization : Confirmation of the synthesis and purity of oITP is achieved through several analytical techniques:

High-Performance Liquid Chromatography (HPLC) : Reverse-phase or anion-exchange HPLC is used to assess the purity of the final product and to quantify the conversion from ITP.

UV-Vis Spectroscopy : The formation of the dialdehyde can be monitored by observing the absorbance at specific wavelengths. The consumption of periodate can be followed by a decrease in absorbance around 222 nm. aalto.fi The integrity of the inosine base is confirmed by its characteristic absorbance maximum around 248 nm.

Mass Spectrometry (MS) : Provides definitive structural confirmation by determining the precise molecular weight of the product, which should correspond to that of oITP.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ³¹P NMR can be used to confirm the structural changes, such as the disappearance of the ribose proton signals and the appearance of aldehyde proton signals.

Alternative Synthetic Approaches for Ribose-Modified Nucleotide Triphosphates

While periodate oxidation is the standard for creating 2',3'-dialdehydes, other methodologies exist for producing a broader range of ribose-modified nucleotide triphosphates for research purposes. These alternatives often employ enzymatic or more complex chemical strategies.

Enzymatic Synthesis : This approach offers high specificity and mild reaction conditions. A common strategy involves a multi-enzyme cascade. mdpi.com It typically starts with a modified nucleoside or nucleoside monophosphate. A series of kinases are then used to sequentially add phosphate groups to generate the triphosphate.

Nucleoside Kinases (NKs) : Catalyze the first phosphorylation at the 5' position of a modified nucleoside.

Nucleoside Monophosphate Kinases (NMPKs) : Convert the modified nucleoside monophosphate to a diphosphate.

Nucleoside Diphosphate Kinases (NDPKs) : Catalyze the final phosphorylation to yield the desired modified nucleoside triphosphate. mdpi.com This enzymatic pathway is highly versatile and can be used to synthesize NTPs with various modifications at the 2' or 3' positions of the sugar, including deoxy, fluoro, or amino groups. mdpi.comoup.com

Chemical Synthesis : For modifications where enzymatic routes are not feasible, traditional organic chemistry methods are employed. These often involve complex protection and deprotection steps to achieve regioselective modification of the ribose moiety. nih.gov For example, introducing functionalities at the 5' position can be achieved through specific oxidation of the 5'-hydroxyl group using reagents like Dess-Martin periodinane, followed by further chemical transformations. arkat-usa.org Modifications can also be introduced into the oligophosphate chain itself. uw.edu.pl

Considerations for Yield and Purity in Biochemical Applications

The utility of oITP in biochemical studies is directly dependent on its yield and purity. Contaminants can lead to ambiguous results, side reactions, or inhibition of the system under investigation.

Yield : A high yield is desirable to ensure a sufficient supply of the reagent for experiments. The periodate oxidation reaction is generally efficient, with yields often being high if the reaction conditions are well-controlled. Low yields may indicate incomplete reaction, degradation of the product, or losses during purification.

Purity : High purity is arguably the most critical factor. The presence of contaminants can significantly impact biochemical assays.

Unreacted ITP : The presence of the starting material can act as a competitive inhibitor, binding to the target protein without forming a covalent bond. This would reduce the efficiency of affinity labeling and complicate the interpretation of binding data.

Residual Periodate/Iodate : Leftover oxidizing agents or their byproducts can be detrimental. Periodate can react with other biomolecules in the assay, particularly proteins with susceptible amino acid residues, leading to non-specific modifications and artifacts.

Hydrolyzed Products : The triphosphate chain is susceptible to hydrolysis, leading to the formation of oIDP (diphosphate) or oIMP (monophosphate). These species may have different binding affinities for the target protein and would not accurately represent the interaction with the triphosphate form.

The rigorous purification and characterization steps outlined in section 2.1.2 are therefore not merely procedural but are essential for ensuring the quality and reliability of the synthesized oITP for its intended use in sensitive biochemical applications. nih.gov

Table 2: Common Impurities and Their Potential Impact in Biochemical Assays

ImpuritySourcePotential Impact
Unreacted ITP Incomplete oxidation reactionCompetitive inhibition, reduction in labeling efficiency.
Sodium Periodate (NaIO₄) Incomplete quenchingNon-specific oxidation of proteins or other assay components.
Sodium Iodate (NaIO₃) Byproduct of oxidationPotential for non-specific interactions or enzyme inhibition.
oIDP / oIMP Hydrolysis of the triphosphate chainAltered binding affinity, inaccurate representation of ITP binding.

Molecular Interactions and Biochemical Mechanisms of Inosine 5 Triphosphate 2 ,3 Dialdehyde

Covalent Modification of Target Macromolecules

The dialdehyde (B1249045) structure of oITP is highly electrophilic, making it susceptible to attack by nucleophilic functional groups present in biological macromolecules, most notably the amino acid side chains in proteins. This reactivity is the basis for its function as a covalent probe.

The primary targets for covalent modification by dialdehyde derivatives of nucleotides are the nucleophilic side chains of amino acid residues. The most common target is the ε-amino group of lysine (B10760008), which is a potent nucleophile at physiological pH. The reaction involves the nucleophilic attack of the unprotonated amine on one of the aldehyde carbons.

Cysteine residues, with their thiol (-SH) side chains, are also highly nucleophilic and can react with aldehydes. However, the reaction with lysine is often favored for dialdehyde nucleotides within a binding site due to the frequent presence of lysine residues that are crucial for coordinating the phosphate (B84403) groups of the natural nucleotide substrate. While other residues like histidine and arginine can also be modified by reactive aldehydes, lysine is the most consistently identified target for periodate-oxidized nucleotides. chemistrysteps.com

The reaction between an aldehyde group of oITP and the primary amine of a lysine residue proceeds through a nucleophilic addition to form an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates to form a C=N double bond, known as a Schiff base or imine. nih.govyoutube.com This reaction is typically reversible through hydrolysis. chemistrysteps.com

Due to the presence of two aldehyde groups in oITP, it can potentially cross-link with two separate lysine residues if they are suitably positioned, or more commonly, form a complex adduct with a single lysine residue. The initial Schiff base formed is often unstable. To create a stable, irreversible covalent bond for analytical purposes, the Schiff base is typically reduced using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBCNH₃). mdpi.com This reduction converts the imine to a stable secondary amine linkage, permanently tethering the nucleotide analog to the protein. This stabilization is critical for subsequent experiments, such as peptide mapping and sequencing, to identify the specific site of modification.

Table 1: Example of Covalent Modification by an Analogous Oxidized Nucleotide This table presents data from studies on periodate-oxidized GTP (oGTP), a close analog of oITP, to illustrate the principles of covalent modification.

Target ProteinModifying AgentIdentified ResidueEffect of ModificationStabilization MethodReference
G protein α-subunit (rGsα-s)oGTPγS ([³⁵S])Lys324Persistent activation (irreversible agonist)Borohydride reduction mdpi.com
G protein α-subunit (rGsα-s)oGTP ([α-³²P])Not specifiedTraps protein in inactive state (irreversible antagonist)Borohydride reduction mdpi.com

While Schiff base formation with lysine is the predominant mechanism of covalent modification, alternative reaction pathways have been proposed. One such mechanism involves an enzyme-catalyzed elimination of the triphosphate group, followed by a Michael addition. In a study on ribonucleotide reductase, it was suggested that the enzyme catalyzes the elimination of pyrophosphate from dialdehyde derivatives of CDP and ADP. nih.gov This creates a highly reactive α,β-unsaturated nucleoside dialdehyde. This unsaturated system is a Michael acceptor and can be attacked by a nucleophilic residue in the active site, forming a stable covalent bond. nih.govwikipedia.org This mechanism represents a more complex, enzyme-assisted pathway for covalent modification that is distinct from simple Schiff base formation.

Specificity and Selectivity in Biological Systems

Nucleotide-binding proteins have evolved highly specific pockets to recognize their cognate ligands. This recognition is driven by a combination of non-covalent interactions with different parts of the nucleotide:

The Phosphate Chain: The negatively charged triphosphate moiety is often coordinated by positively charged residues, particularly lysine and arginine, as well as a divalent metal ion (typically Mg²⁺).

The Ribose Sugar: The hydroxyl groups of the ribose ring form critical hydrogen bonds with the protein, helping to correctly orient the nucleotide in the binding site.

The Nucleobase: The inosine (B1671953) base (a hypoxanthine (B114508) ring) forms specific hydrogen bonds and stacking interactions within the active site, contributing significantly to binding affinity and specificity.

Inosine 5'-triphosphate can function as a substrate for many ATPases and GTPases. youtube.comnih.gov As an analog, oITP retains the inosine base and the triphosphate chain, allowing it to be recognized and bound by the same enzymes. The specificity of the labeling reaction is demonstrated by protection experiments: the presence of the natural substrate (e.g., ITP or GTP) competes with oITP for binding to the active site, thereby preventing the covalent modification. This competition confirms that the analog is binding to the specific site of interest.

The conformation of the enzyme can also play a critical role. Some enzymes undergo a conformational change upon nucleotide binding, which may bring a reactive residue into the correct position for covalent modification. For example, studies with the G protein α-subunit and oGTPγS showed that a specific lysine residue within the effector-binding region becomes labeled only when the protein is in its active conformation, indicating that a conformational change moves this residue closer to the nucleotide-binding pocket. mdpi.com Therefore, the reactivity of oITP is not solely dependent on its intrinsic chemistry but is profoundly influenced by the unique three-dimensional structure and dynamic nature of the target protein's active site.

Enzymatic Reaction Kinetics and Inhibition Mechanisms

The interaction of Inosine 5'-triphosphate-2',3'-dialdehyde with target enzymes is characterized by a multi-step process that begins with reversible binding and culminates in irreversible inactivation. This process can be analyzed using specific kinetic models that provide insight into the mechanism of inhibition.

This compound functions as an affinity label, a class of irreversible inhibitors that mimic a natural substrate to gain entry into an enzyme's active site. wikipedia.org The inosine triphosphate portion of the molecule directs it to the nucleotide-binding pocket of susceptible enzymes. Once positioned, the highly reactive 2',3'-dialdehyde groups can form covalent bonds with nearby nucleophilic amino acid residues.

The primary targets for these aldehyde groups are the ε-amino groups of lysine residues, leading to the formation of a Schiff base. This covalent linkage effectively and irreversibly inactivates the enzyme. nih.gov Studies on analogous compounds, such as the 2',3'-dialdehyde derivative of ATP (oATP), have confirmed that lysine residues in the active site are modified, leading to a complete loss of enzymatic activity. nih.gov The stability of this bond permanently alters the enzyme's structure and function. While other nucleophiles can be targets, the reaction with lysine is a predominant mechanism for this class of inhibitors.

Table 1: Key Features of Irreversible Inactivation by Nucleotide Dialdehydes

Feature Description
Inhibitor Type Affinity Label / Irreversible Inhibitor
Target Residues Primarily Lysine (ε-amino group)
Chemical Reaction Schiff Base Formation
Outcome Covalent Modification of the Active Site

| Enzymatic Effect | Permanent Inactivation |

The kinetics of enzyme inactivation by this compound can often be described by a pseudo-first-order model. This kinetic behavior is observed when the concentration of the inhibitor is significantly higher than the concentration of the enzyme. nih.govstackexchange.comyoutube.com Under these conditions, the inhibitor concentration remains virtually constant throughout the course of the reaction.

The inactivation process follows a time-dependent loss of enzyme activity that can be described by the equation: ln(E_t / E_0) = -k_obs * t where:

E_t is the enzyme activity at time t

E_0 is the initial enzyme activity

k_obs is the observed pseudo-first-order rate constant

A plot of the natural logarithm of the remaining enzyme activity versus time yields a straight line, the slope of which is -k_obs. This allows for a quantitative assessment of the inactivation rate. The validity of this approximation is generally independent of the initial enzyme concentration, provided the substrate concentration is low. nih.govarxiv.org

A hallmark of affinity labels like this compound is the exhibition of saturation kinetics. wikipedia.orgopenaccesspub.orgfastercapital.comlibretexts.org This phenomenon arises because the irreversible covalent modification is preceded by the formation of a reversible, non-covalent enzyme-inhibitor complex (EI), similar to the formation of an enzyme-substrate complex.

The reaction can be represented as: E + I ⇌ EI → E-I where:

E is the enzyme

I is the inhibitor

EI is the reversible enzyme-inhibitor complex

E-I is the irreversibly inactivated enzyme

At low concentrations of the inhibitor, the rate of inactivation is proportional to the inhibitor concentration. However, as the inhibitor concentration increases, the enzyme's binding sites become saturated. fastercapital.com Consequently, the rate of inactivation approaches a maximum value (k_inact) and becomes independent of further increases in the inhibitor concentration. nih.gov This saturation behavior indicates a specific binding interaction at a finite number of sites on the enzyme. The inhibitor concentration that produces a half-maximal rate of inactivation is analogous to the Michaelis constant (Km) and is referred to as K_I.

Table 2: Parameters in Saturation Kinetics of Irreversible Inhibition

Parameter Definition Significance
k_inact The maximum rate of inactivation at saturating inhibitor concentrations. Reflects the intrinsic rate of covalent bond formation once the inhibitor is bound.

| K_I | The inhibitor concentration at which the rate of inactivation is half of k_inact. | Represents the affinity of the enzyme for the inhibitor in the initial reversible binding step. A lower K_I indicates higher affinity. |

The structural similarity of this compound to natural nucleotides like ATP, GTP, and ITP suggests that it will compete for the same binding sites on enzymes. nih.govacs.orgplos.org The presence of a natural substrate can protect the enzyme from inactivation by the dialdehyde analog. This protective effect is a key indicator that the inhibitor acts at the substrate-binding site.

For instance, in studies with ATP-dialdehyde, the presence of ATP or ADP was shown to protect the enzyme from inactivation, confirming that both the natural substrate and the reactive analog bind to the same catalytic site. nih.govnih.gov Similarly, it is expected that for an enzyme that utilizes ITP or GTP, the addition of these nucleotides to the reaction mixture would decrease the rate of inactivation by this compound. This competition is a direct consequence of the natural substrate and the inhibitor vying for occupancy of the active site. The degree of protection afforded by the natural substrate is dependent on its concentration and its affinity for the enzyme relative to the inhibitor's affinity. This competitive interaction is crucial for confirming the specificity of the affinity label for the intended nucleotide-binding site.

Applications of Inosine 5 Triphosphate 2 ,3 Dialdehyde As a Biochemical Research Tool

Affinity Labeling for Identification of Nucleotide-Binding Proteins

Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules. A ligand analog, such as oITP, is designed to bind specifically to the target site and then react covalently with a nearby amino acid residue. The dialdehyde (B1249045) groups of oITP are particularly effective for this purpose, as they can react with primary amino groups, such as the ε-amino group of a lysine (B10760008) residue, to form a stable Schiff base. This covalent bond permanently attaches the oITP molecule to the protein, allowing for subsequent identification and analysis.

While many studies utilize the more common analogs oxidized ATP (oATP) and oxidized GTP (oGTP), the principles and applications are directly transferable to oITP for probing enzymes with an affinity for inosine (B1671953) triphosphate or a less specific purine-binding pocket.

ATPases : Research on (Na+,K+)-ATPase has successfully employed oATP to covalently label the ATP binding site. nih.gov The study demonstrated that the incorporation of the oxidized nucleotide leads to enzyme inactivation. This inactivation was protected against by the natural substrates ATP and ADP, confirming the specificity of the labeling for the nucleotide-binding site. nih.gov The covalent linkage allowed for the subsequent isolation and analysis of the labeled protein fragment, identifying the location of the binding site on the protein's alpha chain. nih.gov Similarly, oITP can be used to probe the nucleotide-binding sites of ITP-utilizing ATPases or those with broad purine (B94841) specificity.

GTPases : Small GTPases are critical signaling proteins that cycle between an active GTP-bound state and an inactive GDP-bound state. youtube.com Oxidized GTP has been used as an effective affinity label to identify and study various GTP-binding proteins. nih.gov The dialdehyde derivative of GTP forms a cross-link with a conserved lysine residue within the nucleotide-binding domain of these proteins. nih.gov This technique has been applied to a range of GTPases, including Ras proteins, elongation factors, and signal-transducing G-proteins, allowing for their identification in complex cellular extracts. nih.gov Given the structural similarity, oITP serves as a comparable tool for identifying and characterizing GTPases that may also bind ITP, a phenomenon observed in certain cellular conditions or as a result of substrate promiscuity.

Table 1: Examples of Enzymes Targeted by Oxidized Nucleotides for Affinity Labeling

Enzyme Class Specific Example Oxidized Nucleotide Used Key Finding Reference(s)
ATPases (Na+,K+)-ATPase oATP Labeled a specific fragment of the α-chain, mapping the ATP-binding site. nih.gov
GTPases Ras p21, EF-Tu, IF2 oGTP Covalently cross-linked to a conserved lysine, enabling identification in cell lysates. nih.gov
Nucleotidases 5'-Nucleotidase 5'-FSBA* Irreversibly inactivated the enzyme by modifying the active site. nih.gov
Kinases Myokinase N⁶-(p-bromoacetaminobenzyl)-AMP* Inactivated the enzyme, with protection afforded by the natural substrate. nih.gov

Note: 5'-p-fluorosulphonylbenzoyladenosine (5'-FSBA) and N⁶-(p-bromoacetaminobenzyl)-AMP are other types of affinity labels, not dialdehydes, but demonstrate the broader principle of using reactive nucleotide analogs to probe active sites.

The enzymes involved in purine metabolism are crucial for cellular function, and understanding their mechanisms is a key area of research.

IMPDH (Inosine-5'-monophosphate dehydrogenase) : This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides and is a target for various therapeutic agents. nih.gov While direct studies using oITP on IMPDH are not prevalent, other affinity labels have been developed to covalently modify its active site. nih.gov The use of a reactive analog allows for the specific labeling of IMPDH, which is invaluable for studying its structure and its roles beyond enzymatic function, such as its association with other cellular components. nih.gov oITP could theoretically be used to probe the triphosphate binding site of related enzymes or to investigate potential regulatory interactions involving ITP.

Nucleoside-5'-triphosphatase : These enzymes are responsible for hydrolyzing nucleoside triphosphates. Affinity labeling has been a valuable method for identifying and characterizing these enzymes. For instance, the major nucleoside-triphosphatase (NTPase) in the rat liver nuclear envelope was identified using a photoaffinity probe, 8-azido-ATP. nih.gov Competition experiments showed that ATP and GTP were effective at preventing labeling, indicating the probe binds to the substrate site. nih.gov An oITP probe could be employed in a similar manner to investigate NTPases that specifically act on ITP or to assess the substrate specificity of known NTPases.

Many cellular processes are controlled by regulatory proteins that bind nucleotides as allosteric effectors or cofactors. Nucleotide-binding domains, such as the NOD-like receptor (NLR) family, are critical intracellular sensors in the innate immune system. nih.govfrontiersin.org These proteins recognize microbial components and trigger inflammatory responses. nih.govnih.gov The nucleotide-binding domain in these proteins is essential for their self-oligomerization and activation. frontiersin.org Affinity labels like oITP can be used as chemical probes to screen for and identify novel regulatory proteins that bind ITP or other purine nucleotides, helping to uncover new signaling pathways and regulatory mechanisms. nih.govmdpi.com

Elucidation of Enzyme Active Site Structures and Dynamics

Beyond simply identifying nucleotide-binding proteins, oITP is a tool for high-resolution mapping of the active site and for studying the dynamic structural changes that occur during the enzymatic cycle.

Once an enzyme is covalently labeled with oITP, it can be subjected to proteolytic digestion. The resulting peptide fragments are then separated, and the fragment containing the covalently attached nucleotide analog is identified, typically through mass spectrometry. This strategy allows researchers to pinpoint the specific amino acid residue(s) that form the binding pocket. For example, in the study of (Na+,K+)-ATPase, the site of incorporation of oxidized ATP was localized to a specific 58,000-dalton fragment at the C-terminal end of the catalytic alpha chain. nih.gov This provides precise structural information about the location of the nucleotide-binding domain within the protein's primary and tertiary structure, which is essential for understanding its function and for rational drug design. google.com

Enzyme catalysis and protein function are often dependent on specific conformational changes induced by ligand binding. nih.govyoutube.com An affinity label like oITP can be used to "trap" an enzyme in a particular conformational state. When oITP binds and reacts with the active site, it can lock the protein into the conformation it adopts when bound to its natural substrate. This stabilized complex can then be studied using various biophysical techniques to characterize its structure. This approach provides a snapshot of the enzyme in a functionally relevant state, offering insights into the dynamics of the catalytic process. Studies on various proteins have shown that ligand binding can induce significant structural shifts, and trapping these states is key to understanding the mechanism of action. nih.govmdpi.com

Mechanistic Studies of Nucleotide-Dependent Processes

The ability of inosine 5'-triphosphate-2',3'-dialdehyde to act as an irreversible antagonist allows for its use in elucidating the mechanisms of various nucleotide-dependent processes. By covalently modifying nucleotide-binding sites, it effectively traps proteins in an inactive or ligand-bound state, enabling researchers to study the consequences of this inhibition.

While direct studies employing this compound in G-protein signaling are not extensively documented, its utility can be inferred from research on analogous guanosine (B1672433) 5'-triphosphate (GTP) derivatives. The 2',3'-dialdehyde derivative of GTP (oGTP) has been instrumental in irreversibly antagonizing G-proteins. springernature.com This analog covalently modifies the GTP-binding site on Gα subunits, thereby uncoupling them from their receptors and downstream effectors. This leads to a persistent blockade of the G-protein signaling cascade.

By analogy, this compound can be employed to investigate G-proteins that may utilize ITP or exhibit promiscuity in their nucleotide binding. The covalent modification by this ITP analog would allow for the identification of ITP-binding proteins within a cellular lysate and help to dissect their roles in specific signaling pathways. The high efficiency of labeling with periodate-oxidized nucleotides, as demonstrated with GTPoxi modifying up to 60% of the Ras protein, highlights the potential of this method for identifying and studying nucleotide-binding proteins in various cell types. nih.gov

This compound is a useful tool for dissecting the catalytic cycles of enzymes that bind or hydrolyze ITP. By forming an irreversible covalent bond within the active site, it can trap the enzyme in a specific conformational state, allowing for the study of enzyme-substrate interactions and the identification of key amino acid residues involved in catalysis.

The general mechanism involves the reaction of the dialdehyde with a lysine residue in proximity to the nucleotide-binding pocket, forming a stable morpholino-like adduct after reduction. This covalent modification can lead to the irreversible inhibition of the enzyme. The specificity of the labeling can be confirmed through competition experiments with the natural nucleotide, ITP. This approach has been widely used with other nucleotide dialdehydes to elucidate the mechanisms of various ATPases and GTPases.

Development of Novel Biochemical Assays

The unique chemical properties of this compound lend themselves to the development of innovative biochemical assays for studying nucleotide-interacting proteins.

This compound provides a basis for non-radioactive labeling strategies to identify and characterize ITP-binding proteins. While often used in conjunction with a radiolabeled phosphate (B84403) for detection, the dialdehyde moiety itself can be conjugated to reporter molecules such as fluorophores or biotin (B1667282). This allows for the detection and purification of labeled proteins without the need for radioactivity.

This affinity labeling approach can be applied to complex biological samples, such as cell lysates, to identify novel ITP-binding proteins. The covalent nature of the bond ensures that the protein-probe complex remains stable during subsequent purification and analysis steps, such as gel electrophoresis and mass spectrometry. A similar methodology has been successfully used to map small GTP-binding proteins on high-resolution two-dimensional gels. nih.gov

The irreversible inhibitory properties of this compound can be harnessed to develop specific assays for enzymes that interact with ITP. For example, a competition-based assay can be designed where the ability of a test compound to prevent the covalent modification of an enzyme by the ITP analog is measured. This can be a valuable tool for screening for and characterizing novel inhibitors of ITP-dependent enzymes.

Furthermore, the covalent adduct formed between the enzyme and the ITP analog can be used to generate specific antibodies that recognize the modified protein. These antibodies can then be used in various immunoassays to quantify the amount of active enzyme in a sample.

Comparative Studies with Other Nucleotide Dialdehydes

This compound belongs to a broader class of periodate-oxidized nucleotides that have been used extensively as affinity labels. Comparative studies with other nucleotide dialdehydes, such as those derived from ATP and GTP, can provide valuable insights into the nucleotide specificity of a given protein.

The reactivity of the dialdehyde moiety is generally similar across different nucleotide bases. researchgate.net However, the affinity and specificity of the initial non-covalent binding are determined by the purine or pyrimidine (B1678525) base and the phosphate chain length. Therefore, by comparing the labeling efficiency of a protein with different nucleotide dialdehydes, one can infer its nucleotide-binding preferences.

For instance, if a protein is labeled more efficiently by this compound than by its ATP or GTP counterparts, it would suggest a preference for inosine-based nucleotides. These comparative studies are crucial for characterizing the function of newly identified nucleotide-binding proteins and for understanding the molecular basis of nucleotide recognition.

FeatureThis compound2',3'-dialdehyde-ATP (oATP)2',3'-dialdehyde-GTP (oGTP)
Parent Nucleotide Inosine 5'-triphosphate (ITP)Adenosine (B11128) 5'-triphosphate (ATP)Guanosine 5'-triphosphate (GTP)
Primary Target ITP-binding proteinsATP-binding proteinsGTP-binding proteins
Mechanism of Action Covalent modification of lysine residues via Schiff base formationCovalent modification of lysine residues via Schiff base formationCovalent modification of lysine residues via Schiff base formation
Primary Application Affinity labeling and irreversible inhibition of ITP-dependent enzymes and proteins.Affinity labeling and irreversible inhibition of ATP-dependent enzymes (e.g., kinases, ATPases).Affinity labeling and irreversible antagonism of G-proteins and other GTPases.
Use in Signaling Studies Potential for studying ITP-mediated signaling pathways.Widely used to study ATP-dependent signaling.Extensively used to study G-protein signaling.

Adenosine 5'-triphosphate-2',3'-dialdehyde (oATP) as a Precedent

Adenosine 5'-triphosphate-2',3'-dialdehyde, commonly known as oATP, is a reactive analog of adenosine 5'-triphosphate (ATP) that has been extensively used as an affinity label for identifying and characterizing ATP-binding sites in a wide range of proteins. The utility of oATP stems from the periodate (B1199274) oxidation of the ribose ring of ATP, which cleaves the C2'-C3' bond to form two reactive aldehyde groups. This structural modification allows oATP to act as a covalent probe.

The mechanism of action for oATP involves the formation of a Schiff base between its aldehyde groups and the ε-amino group of a lysine residue located within or near the nucleotide-binding site of a target protein. This initial reaction is reversible; however, subsequent reduction with an agent like sodium borohydride (B1222165) results in a stable, irreversible covalent bond, permanently labeling the protein. This property makes oATP an invaluable tool for:

Identifying ATP-binding proteins: By incubating cell or tissue lysates with oATP, researchers can covalently tag proteins that have an affinity for ATP.

Mapping nucleotide-binding sites: After labeling and subsequent proteolytic digestion, the modified peptide can be identified using mass spectrometry, pinpointing the specific lysine residue involved in binding. For example, Lys21 in adenylate kinase has been identified as being located in the ATP-binding site using a similar dialdehyde analog. nih.gov

Irreversible inhibition studies: oATP often acts as an irreversible inhibitor of enzymes that use ATP as a substrate, such as kinases and ATPases, as well as an antagonist for purinergic receptors. nih.gov This allows for the study of the functional consequences of blocking the ATP-binding site.

A prime example of oATP's application is in the study of purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP. oATP has been widely used as an antagonist for certain P2X and P2Y receptors. nih.gov Research in a murine model of corneal allotransplantation demonstrated that systemic treatment with oATP could suppress the immune response by regulating antigen-presenting cell (APC) maturation and inhibiting the generation of effector Th1 cells, ultimately promoting graft survival. nih.govarvojournals.org This highlights oATP's utility not just as a laboratory tool but also as a pharmacological agent to probe complex biological pathways.

The successful and widespread use of oATP established a precedent for using periodate-oxidized nucleotide analogs as affinity labels. This foundation paved the way for the development of similar tools with modified bases, such as this compound, to explore finer aspects of nucleotide specificity.

Unique Contributions of the Inosine Base Moiety to Specificity

The development of this compound (oITP) as a biochemical tool is predicated on the subtle yet significant structural differences between its inosine base and the adenine (B156593) base of oATP. While both molecules possess the reactive dialdehyde moiety for covalent labeling, the change in the purine base allows researchers to probe the specific molecular interactions that confer nucleotide selectivity to a binding pocket.

The primary structural difference is at the 6-position of the purine ring: adenine has an amino group (-NH2), whereas inosine's base, hypoxanthine (B114508), has a carbonyl group (=O). wikipedia.org This seemingly minor change fundamentally alters the hydrogen bonding potential of the molecule.

Adenine (in oATP): The N1 atom acts as a hydrogen bond acceptor, and the N6-amino group acts as a hydrogen bond donor.

Hypoxanthine (in oITP): The N1-H group acts as a hydrogen bond donor, and the C6-keto group acts as a hydrogen bond acceptor.

This difference in the pattern of hydrogen bond donors and acceptors allows oITP to be used as a tool to dissect the specificity of nucleotide-binding sites. If a protein's affinity for oATP is significantly higher than for oITP, it suggests that the protein's binding pocket contains amino acid residues that form critical hydrogen bonds with the 6-amino group of adenine. Conversely, if a protein shows a preference for oITP, it may indicate an interaction with the 6-keto group of hypoxanthine.

This principle is crucial for studying families of proteins that bind different purine nucleotides, such as certain purinergic receptors or enzymes involved in purine metabolism. wikipedia.org For instance, some P2Y receptors are activated by ATP, while others might be activated by other nucleotides. Using oATP and oITP in parallel can help delineate the structural basis for this selectivity. A protein that is irreversibly inhibited by oATP but not by oITP is likely to have a binding site that specifically recognizes the adenine moiety.

The table below illustrates the differential hydrogen bonding capabilities that underpin the unique specificity of oITP compared to oATP.

Compound FeatureAdenine (in oATP)Hypoxanthine (in oITP)Implication for Specificity
Group at C6 Amino Group (-NH₂)Carbonyl Group (=O)The primary determinant of differential binding.
H-Bonding at C6 DonorAcceptorProbes for complementary acceptor/donor residues in the binding site.
H-Bonding at N1 AcceptorDonorProvides a secondary point of discrimination for binding.

By substituting inosine for adenosine, researchers can assess the importance of the exocyclic amino group in the binding of ligands. glenresearch.com This strategy allows for a more refined understanding of the molecular recognition events that govern a protein's function and specificity, moving beyond simply identifying an ATP-binding site to characterizing the precise nature of that site.

Structural and Conformational Aspects Influencing Inosine 5 Triphosphate 2 ,3 Dialdehyde Interactions

Ribose Ring Cleavage and Consequential Conformational Flexibility

The conversion of ITP to its 2',3'-dialdehyde derivative is achieved through periodate (B1199274) oxidation. This reaction specifically targets the vicinal diol (the hydroxyl groups at the 2' and 3' positions) of the ribose sugar. wikipedia.orgresearchgate.net The periodate ion cleaves the carbon-carbon bond between these two positions (the C2'-C3' bond), breaking open the furanose ring. researchgate.net

The parent ITP molecule contains a five-membered ribose ring, which, despite some puckering, imposes significant steric constraints on the molecule. The cleavage of this ring transforms the rigid cyclic sugar into a flexible, acyclic chain. This structural change removes the rotational constraints imposed by the ring, introducing a high degree of conformational freedom. The resulting linear dialdehyde (B1249045) moiety can adopt a multitude of spatial arrangements through rotation around its single bonds, a characteristic not possible for the intact ribose ring. This enhanced flexibility is a critical factor in how the molecule orients itself within a protein's binding site to facilitate covalent interactions.

Structural FeatureInosine (B1671953) 5'-triphosphate (ITP)Inosine 5'-triphosphate-2',3'-dialdehyde
Ribose MoietyIntact, five-membered furanose ringAcyclic, linear dialdehyde chain
C2'-C3' BondIntact single bond within the ringCleaved
Conformational FlexibilityRelatively rigid, constrained by ring structureHighly flexible due to free rotation around single bonds

Impact of Dialdehyde Formation on Triphosphate Chain Conformation

The opening of the ribose ring has a direct impact on the spatial arrangement of the attached triphosphate chain. In the native ITP molecule, the triphosphate group's orientation is influenced by the relatively fixed structure of the ribose. With the introduction of the flexible dialdehyde linker, the triphosphate chain gains a greater degree of motional freedom.

This increased flexibility allows the triphosphate moiety to sample a wider conformational space. It can fold back towards the base or extend away from it in ways not readily achievable in the parent nucleotide. This dynamic behavior can be crucial for its interaction with proteins. For instance, the ability to adopt various conformations may allow the triphosphate chain to make optimal electrostatic contacts with charged residues (e.g., lysine (B10760008), arginine) within an enzyme's active site, thereby anchoring the molecule in a productive orientation for covalent modification by the dialdehyde groups.

Stereochemical Considerations in Covalent Adduct Formation

The biological activity of this compound is largely defined by the high reactivity of its two aldehyde groups. These electrophilic centers readily react with nucleophilic functional groups on amino acid side chains to form covalent bonds. nih.gov The most common reaction is the formation of a Schiff base (or imine) through the reaction with the primary ε-amino group of a lysine residue. nih.gov This reaction proceeds via an initial, reversible formation of a carbinolamine intermediate, which then dehydrates to the more stable imine. nih.govacs.org

The stereochemistry of this process is critical. The reaction's efficiency depends on the precise three-dimensional positioning of the aldehyde group relative to the attacking nucleophile. The conformational flexibility of the dialdehyde moiety allows it to "search" for an optimal geometry within the binding pocket to facilitate the nucleophilic attack. The ability of the adduct to form crosslinks, either with a second amino acid residue or another molecule, is also dependent on the stereochemical presentation of the second aldehyde group after the first has reacted. The local protein environment dictates which aldehyde is more accessible and the specific orientation required for a productive reaction.

Amino Acid ResidueNucleophilic GroupPotential Reaction with Aldehyde
Lysineε-amino groupSchiff base formation
HistidineImidazole ring nitrogenCovalent adduct formation
CysteineThiol groupThioacetal formation

Computational Modeling and Simulation of Ligand-Protein Interactions

Understanding the dynamic interactions between this compound and its protein targets at an atomic level is greatly aided by computational methods. nih.gov Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are powerful tools for exploring these complex processes. nih.govmdpi.com

MD simulations can model the conformational landscape of the flexible dialdehyde ligand and track its binding process into a protein's active site. frontiersin.org These simulations reveal the key intermolecular forces—such as hydrogen bonds and electrostatic interactions—that stabilize the initial non-covalent complex. They can identify the preferred binding poses and the conformational changes in both the ligand and the protein that occur upon binding. nih.govresearchgate.net

For the covalent reaction itself, QM/MM simulations are often employed. nih.gov In this approach, the reactive site (the aldehyde and the nucleophilic amino acid) is treated with high-level quantum mechanics to accurately model bond-making and bond-breaking events, while the rest of the protein and solvent environment is treated with classical molecular mechanics. This allows for the calculation of reaction energy barriers and the elucidation of the detailed mechanism and transition state of covalent adduct formation. mun.ca

Computational MethodPrimary Application in Studying Ligand-Protein Interactions
Molecular DockingPredicting preferred binding poses and initial non-covalent interactions.
Molecular Dynamics (MD) SimulationAnalyzing conformational flexibility, binding pathways, and stability of the ligand-protein complex over time. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the chemical reaction of covalent bond formation, including transition states and reaction energetics. nih.gov
Free Energy CalculationsEstimating the binding affinity of the ligand to the protein.

Methodological Considerations in Research Utilizing Inosine 5 Triphosphate 2 ,3 Dialdehyde

Experimental Design for Affinity Labeling Studies

Affinity labeling is a technique used to identify and characterize the active site of a protein. The experimental design for studies involving Inosine (B1671953) 5'-triphosphate-2',3'-dialdehyde hinges on demonstrating the specificity of the covalent modification. This is typically achieved through a combination of inactivation studies and protection experiments.

A key characteristic of an affinity label is that the rate of enzyme inactivation is dependent on the concentration of the labeling agent. In studies with analogous compounds like inosine dialdehyde (B1249045) (INOX), the inhibitory effects on cellular processes have been shown to be strictly concentration-dependent. nih.gov For instance, the proliferation of various tumor cell lines is inhibited at different concentrations of INOX. nih.gov A similar principle applies to the targeted inactivation of a specific enzyme by Inosine 5'-triphosphate-2',3'-dialdehyde.

The experimental protocol involves incubating the target enzyme with various concentrations of the dialdehyde and measuring the remaining enzyme activity over time. The results typically show a faster rate of inactivation at higher concentrations of the reagent. This relationship helps to establish that the inactivation is a direct result of the interaction with the compound.

Table 1: Example of Concentration-Dependent Inhibition by Inosine Dialdehyde (INOX) on Tumor Cell Proliferation This table illustrates the principle of concentration-dependence using data from a related compound.

Cell Line Complete Inhibition Concentration (mM)
Novikoff rat hepatoma ~1.0
Mouse L-cells ~1.0
L1210 mouse leukemia ~0.1
P388 mouse leukemia ~0.1
Chinese hamster ovary ~0.1

Data sourced from research on the mechanism of action of inosine dialdehyde. nih.gov

To demonstrate that the covalent modification occurs specifically at the active site, protection experiments are crucial. In this design, the enzyme is pre-incubated with its natural substrate (Inosine 5'-triphosphate) or a competitive inhibitor before the addition of this compound.

If the dialdehyde compound binds to the same site as the natural substrate, the presence of a saturating concentration of the substrate will occupy the active site and "protect" the enzyme from being modified and inactivated by the affinity label. Consequently, the rate of inactivation will be significantly lower in the presence of the protecting ligand compared to its absence. This result provides strong evidence that the affinity label is indeed targeting the substrate-binding site.

Analytical Techniques for Adduct Identification

Following the confirmation of specific inactivation, it is essential to identify the exact location of the covalent modification on the protein. This involves a suite of advanced analytical techniques designed to detect the adduct, map its position, and characterize its structure.

Mass spectrometry (MS) is the cornerstone analytical tool for identifying covalent modifications on proteins. mdpi.com The process confirms the formation of the adduct and pinpoints the specific amino acid residue that has been modified. mdpi.com

The general workflow involves:

Intact Protein Analysis: The modified protein is first analyzed using MS to confirm an increase in its total mass that corresponds to the molecular weight of the bound this compound molecule. This initial step verifies that a covalent adduct has formed. mdpi.com

Proteolytic Digestion: The protein-adduct complex is then enzymatically digested, typically with trypsin, to break it into smaller peptide fragments.

LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies peptides that have an increased mass corresponding to the adduct. These specific precursor peptides are then isolated and fragmented. mdpi.com

Site Identification: By analyzing the fragmentation pattern (the MS/MS spectrum), the exact amino acid residue carrying the modification can be identified, as the mass of that specific residue will be increased by the mass of the label. mdpi.comescholarship.org

Table 2: Expected Mass Shifts in Mass Spectrometry for Adduct Identification

Analysis Stage Observation Purpose
Intact Protein MS Mass of Protein + Mass of Label Confirms covalent adduct formation
Peptide MS (after digestion) Mass of specific peptide + Mass of Label Narrows down the location of the modification to a specific peptide

While mass spectrometry identifies the location of the modification, other spectroscopic techniques can provide further details about the structure of the adduct and its impact on the protein. mdpi.com

UV-Vis Spectroscopy: The formation of a Schiff base between the dialdehyde and an amine group (like that on a lysine (B10760008) residue) can sometimes produce a new chromophore with a characteristic UV-visible absorbance spectrum. The reaction can be monitored in real-time by observing the change in absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins or isolated modified peptides, NMR can provide high-resolution structural information. It can be used to define the precise chemical structure of the covalent linkage and to observe any localized conformational changes in the protein that occur upon modification. mdpi.com

X-ray Crystallography: This technique offers the most detailed structural view. If the covalently modified protein can be crystallized, X-ray crystallography can generate a three-dimensional atomic map of the protein, revealing the exact orientation of the this compound molecule within the active site and its bonding interactions with the specific amino acid residue. mdpi.com

Chromatography is an indispensable biophysical technique for the separation, identification, and purification of molecules for qualitative and quantitative analysis. nih.gov In the context of affinity labeling, it is used at multiple stages of the experimental process. nih.gov

Separation of Products: High-performance liquid chromatography (HPLC) is commonly used to separate the covalently modified protein from the remaining unmodified protein, as well as to separate modified peptides from thousands of other peptides after proteolytic digestion. nih.gov Reverse-phase HPLC is particularly effective for this purpose.

Quantification: The extent and rate of the modification reaction can be quantified using HPLC with UV-Vis detection. nih.gov By monitoring the decrease in the peak corresponding to the unmodified protein or the increase in the peak corresponding to the modified protein over time, kinetic parameters of the inactivation can be determined. Liquid chromatography is considered a gold standard for the quantification of nucleotides and their derivatives. nih.gov

Table 3: Application of Chromatographic Techniques in Affinity Labeling Studies

Technique Application Purpose
Affinity Chromatography Purification of the target enzyme To isolate the protein of interest before the labeling experiment. nih.gov
Size-Exclusion Chromatography Removal of excess, unbound labeling reagent To separate the large protein-adduct complex from the small, unreacted dialdehyde molecule.
Reverse-Phase HPLC (RP-HPLC) Separation of modified vs. unmodified proteins/peptides To isolate the adduct for further analysis (e.g., by mass spectrometry) and for quantification.

In Vitro and Cell-Based Model Systems

The study of "this compound," also known as periodate-oxidized ITP (oITP), in controlled laboratory settings is crucial for elucidating its specific biochemical and cellular effects. Researchers employ a variety of simplified biological systems, ranging from purified enzymes to cellular preparations, to understand its mechanism of action at the molecular level. These model systems, specifically isolated enzymes, cellular lysates, and permeabilized cells, offer distinct advantages for investigating the interactions of this reactive nucleotide analog.

Isolated Enzyme Systems

In the context of isolated enzyme systems, this compound is primarily utilized as an affinity label and an irreversible inhibitor for enzymes that recognize inosine triphosphate (ITP) or other structurally similar nucleotides as a substrate or regulator. The defining feature of this compound is the 2',3'-dialdehyde group, which is highly reactive towards nucleophilic residues on proteins, particularly the ε-amino group of lysine.

The interaction typically proceeds through a two-step mechanism. Initially, the dialdehyde ITP binds reversibly to the enzyme's nucleotide-binding site, a process governed by the structural similarity of its inosine triphosphate moiety to the natural ligand. This is followed by the formation of a covalent bond between one of the aldehyde groups and a nearby lysine residue, creating a Schiff base. This covalent modification leads to the irreversible inactivation of the enzyme. The stability of this linkage can be further enhanced by reduction with agents like sodium borohydride (B1222165).

While specific kinetic data for the inhibition of enzymes by this compound is not extensively documented in publicly available literature, the behavior of analogous periodate-oxidized nucleotides provides a clear framework for its expected activity. For instance, periodate-oxidized ADP and GTP have been shown to irreversibly inactivate various kinases and GTPases. These studies indicate that the inactivation process follows saturation kinetics, which is characteristic of affinity labeling. nih.gov

The table below summarizes findings for enzymes inhibited by structurally similar dialdehyde nucleotides, illustrating the types of kinetic parameters determined in such studies.

EnzymeInhibitorType of InhibitionKinetic ParametersKey Findings
Rabbit Muscle Pyruvate Kinasedialdehyde-ADPCompetitive / IrreversibleKI = 4.5 mMInactivates the enzyme by binding to lysine residues at or near the active site. nih.gov
Aminoacyl-tRNA Synthetasesdialdehyde-ATPAffinity Labeling-Demonstrated specificity in inactivating various synthetases. pitt.edu

Note: The data presented are for analogous compounds, as specific kinetic data for this compound were not available in the reviewed literature.

Cellular Lysates and Permeabilized Cells

Cellular lysates and permeabilized cells represent a step up in complexity from isolated enzyme systems, offering a more physiologically relevant environment where the enzyme is surrounded by its native binding partners and subject to cellular regulatory mechanisms.

Cellular Lysates: Cellular lysates, which are preparations of cells that have had their membranes disrupted, provide access to the entire complement of cytosolic and organellar proteins. In this context, this compound can be used to probe for ITP-binding proteins within the complex mixture. By incubating the lysate with the dialdehyde compound, researchers can achieve covalent modification of target proteins. These modified proteins can then be identified using various proteomic techniques, providing insights into the cellular pathways that may be affected by ITP or its analog.

Permeabilized Cells: Permeabilized cells are cells that have been treated with agents that create pores in the plasma membrane, allowing the entry of molecules like this compound that would not normally cross the cell membrane. This model system has the advantage of preserving the internal architecture of the cell and the spatial organization of signaling complexes.

A significant application of analogous dialdehyde nucleotides in permeabilized cells has been in the study of G-protein signaling. For example, the 2',3'-dialdehyde analogue of GTP (oGTP) has been used as an irreversible antagonist of G-proteins. When introduced into permeabilized cells, oGTP covalently binds to the alpha-subunits of G-proteins, locking them in an inactive state. This uncouples the G-proteins from their receptors and downstream effectors. This technique has been instrumental in demonstrating the role of G-proteins in various signaling pathways, such as the regulation of adenylyl cyclase and ion channels. Given the structural similarity, this compound could theoretically be used in a similar manner to investigate the function of specific ITP- or GTP-sensitive pathways.

Furthermore, studies on inosine dialdehyde (the nucleoside, not the triphosphate) have shown that it can inhibit the proliferation of tumor cells and affect the synthesis of proteins, RNA, and DNA. nih.gov This suggests that once inside the cell, or in a lysate, such dialdehyde compounds can have broad effects on multiple metabolic and signaling pathways.

Future Directions and Emerging Research Avenues for Inosine 5 Triphosphate 2 ,3 Dialdehyde

Development of Fluorescent or Photoactivatable Derivatives

A significant advancement in the utility of Inosine (B1671953) 5'-triphosphate-2',3'-dialdehyde as a molecular probe would be the development of derivatives that incorporate fluorescent reporters or photoactivatable groups. Natural nucleotides are generally non-fluorescent, necessitating the attachment of external fluorophores for visualization. mdpi.com

The synthesis of fluorescent analogs would enable real-time tracking of the molecule's interactions with target enzymes and its localization within cellular compartments. mdpi.com These probes could be designed in two primary ways: by linking a fluorophore to the inosine base or by modifying the triphosphate chain. mdpi.com The choice of fluorophore would be critical, with ideal candidates exhibiting high quantum yields, photostability, and spectral properties that minimize interference from cellular autofluorescence. cancer.gov

Photoactivatable derivatives, incorporating moieties like azides or diazirines, would offer enhanced temporal and spatial control over the covalent labeling of target proteins. scienceopen.com UV irradiation at a specific wavelength would trigger the reactive group, leading to covalent bond formation with nearby molecules, thus providing a snapshot of interactions at a precise moment. This approach helps to reduce non-specific labeling that might occur with a constitutively reactive compound.

Table 1: Potential Modifications for Inosine 5'-triphosphate-2',3'-dialdehyde Derivatives
Derivative TypeModification StrategyPotential Reporter GroupPrimary ApplicationAnticipated Advantage
FluorescentAttachment of a fluorophore to the purine (B94841) ring or triphosphate chain.Coumarin, Fluorescein, Rhodamine, Cyanine dyesReal-time enzyme assays, fluorescence microscopy, fluorescence polarization assays.Allows for direct visualization and quantification of binding events. mdpi.comrevvity.com
PhotoactivatableIncorporation of a light-sensitive cross-linking group.Azide (B81097), Diazirine, BenzophenonePhoto-affinity labeling for target identification.Provides temporal and spatial control over covalent labeling, minimizing off-target effects. scienceopen.com

High-Throughput Screening Applications for Enzyme Modulators

The development of robust high-throughput screening (HTS) assays is a cornerstone of modern drug discovery. genome.gov this compound and its derivatives are well-suited for creating such assays to discover modulators of ITP-dependent enzymes.

A primary application would be in competitive binding assays. nih.gov A fluorescent derivative of the dialdehyde (B1249045) compound could be used as a probe that binds to the active site of a target enzyme, generating a strong fluorescence signal. A library of small molecules could then be screened; compounds that displace the fluorescent probe from the enzyme's active site would cause a measurable decrease in fluorescence, indicating a potential inhibitor. nih.gov This approach is adaptable to various fluorescence-based detection methods, including fluorescence polarization (FP) and Förster resonance energy transfer (FRET). nih.gov

Quantitative HTS (qHTS) methodologies could be employed to screen large chemical libraries, generating concentration-response curves for each compound in the primary screen. genome.gov This would allow for the immediate identification and classification of inhibitors and activators based on their potency and efficacy, streamlining the hit-to-lead process. genome.gov Such screens could identify novel chemical scaffolds for inhibitors of enzymes like inosine triphosphate pyrophosphatase (ITPase), a key enzyme in preventing the accumulation of non-canonical nucleotides in cells.

Table 2: Potential High-Throughput Screening (HTS) Assay Formats
Assay TypePrincipleDerivative RequiredExample Readout
Competitive Binding Assay (Fluorescence Polarization)A small fluorescent probe (the derivative) bound to a large protein tumbles slowly, emitting polarized light. A small molecule inhibitor displaces the probe, which then tumbles faster, emitting depolarized light.FluorescentDecrease in fluorescence polarization.
FRET-Based AssayA donor fluorophore on the enzyme and an acceptor on the dialdehyde derivative are in close proximity upon binding, allowing energy transfer. An inhibitor prevents binding, disrupting FRET.Fluorescent (Acceptor)Loss of acceptor emission upon donor excitation.
Enzyme Activity AssayThe dialdehyde derivative acts as a covalent inhibitor. Screening identifies compounds that protect the enzyme from this inhibition by competing for the active site.Unlabeled or LabeledPreservation of enzyme activity.

Advancements in Proteomic Approaches for Target Identification

A major challenge in biology is identifying the full complement of proteins that interact with a specific small molecule or metabolite within a cell. Chemical proteomics utilizes reactive probes to identify these protein targets. nih.gov The inherent reactivity of the dialdehyde groups in this compound makes it an ideal scaffold for an activity-based protein profiling (ABPP) probe to identify ITP-binding proteins.

Future research could involve synthesizing a derivative of the dialdehyde that also contains a "click chemistry" handle, such as an alkyne or azide group. scienceopen.compurdue.edu This trifunctional probe would (1) mimic ITP for enzyme recognition, (2) covalently bind to the target via its dialdehyde group, and (3) allow for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry after cell lysis. scienceopen.com

The biotinylated protein targets could then be enriched from the complex cellular proteome using streptavidin affinity chromatography. The captured proteins would subsequently be identified and quantified using advanced mass spectrometry-based proteomic techniques. nih.gov This approach, often combined with stable isotope labeling by amino acids in cell culture (SILAC), allows for quantitative comparison between experimental conditions and can reveal the specific cellular targets of the probe. nih.gov

Integration with Systems Biology for Pathway Elucidation

The data generated from target identification and modulator screening can be integrated into systems biology models to achieve a broader understanding of cellular pathways. Identifying the proteins that interact with this compound provides a list of parts within a complex cellular machine. pnnl.gov Understanding how these interactions are affected by various small molecule modulators adds a layer of functional information.

By mapping the identified protein targets onto known protein-protein interaction networks and metabolic pathways, researchers can generate hypotheses about the broader biological roles of ITP and its metabolism. For example, if proteomic studies identify a novel interaction between an ITP analog and a key signaling kinase, this could suggest a previously unknown role for ITP in cell signaling. nih.gov

Furthermore, observing how the cellular phosphoproteome or metabolome changes in response to the introduction of the dialdehyde probe or its modulators can provide dynamic information about pathway activity. nih.gov This integrated approach moves beyond the study of individual components to a more holistic understanding of how the network of interactions governs cellular function, potentially revealing new nodes for therapeutic intervention.

Q & A

Q. What is the recommended experimental protocol for using oATP as a P2X7 receptor antagonist in neuronal injury models?

oATP is widely used to block P2X7 receptors, which mediate ATP-dependent neuroinflammation and cell death. For spinal cord injury (SCI) models, oATP is typically administered via intracerebroventricular (i.c.v.) injection at concentrations of 1–10 µM, delivered both rostrally and caudally to the injury epicenter. Pre-treatment (15–30 minutes before injury) is critical to inhibit ATP-mediated calcium signaling and apoptosis . Functional outcomes are assessed using the BBB locomotor scale and histopathological analysis of TUNEL-positive cells.

Methodological Note:

  • Ensure proper sterility during i.c.v. administration to avoid secondary infections.
  • Combine oATP with other P2X7 antagonists (e.g., Brilliant Blue G) to validate specificity of effects .

Q. How does oATP inhibit ATP-dependent processes in chloroplast protein import studies?

oATP irreversibly inhibits the chloroplast ATP translocator, preventing stromal ATP export. In light conditions, this blocks ATP-dependent protein import into chloroplasts. However, oATP also inhibits dark-phase import even with exogenous ATP supplementation, suggesting additional mechanisms (e.g., disruption of ATP-binding chaperones like Hsp70) .

Experimental Design Tip:

  • Use ATPase activity assays (e.g., malachite green phosphate detection) to quantify residual ATP levels post-oATP treatment.
  • Include controls with non-hydrolysable ATP analogs (e.g., ATPγS) to distinguish translocator-specific effects .

Q. What safety precautions are necessary when handling oATP in laboratory settings?

While oATP is not classified as hazardous under CLP regulations, standard precautions apply:

  • Store at ≤−20°C in airtight, light-protected containers to prevent aldehyde group degradation .
  • Use PPE (gloves, goggles) during reconstitution to avoid skin/eye contact. For spills, rinse with excess water and avoid organic solvents, which may react with dialdehyde groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data on oATP’s inhibitory effects across different experimental systems?

Discrepancies arise from oATP’s dual role as a P2X7 antagonist and a broad ATPase inhibitor. For example:

  • In SCI models, oATP reduces apoptosis by blocking P2X7-mediated Ca²⁺ influx .
  • In chloroplasts, it inhibits both ATP translocators and unrelated ATP-dependent processes (e.g., Hsp70 folding) .

Resolution Strategy:

  • Use genetic knockout models (e.g., P2X7⁻/⁻ mice) to isolate receptor-specific effects.
  • Pair oATP with siRNA targeting alternative ATPases to identify off-target interactions .

Q. What are the optimal conditions for using oATP to study connexin26 (Cx26) hemichannel activity in cochlear models?

oATP blocks ATP-gated Cx26 hemichannels, which regulate anion transport in the inner ear. Key parameters:

  • Concentration: 50–100 µM oATP in artificial perilymph (pH 7.4).
  • Validation: Combine with Lucifer Yellow dye exclusion assays to confirm channel closure .

Pitfall Avoidance:

  • Pre-treat tissues for ≥30 minutes to ensure complete channel inhibition.
  • Avoid prolonged exposure (>6 hours) to prevent aldehyde-mediated protein crosslinking .

Q. How does oATP compare to other nucleotide dialdehydes (e.g., dialADP) in competitive NPP1 inhibition assays?

oATP (dialATP) shows substrate-dependent inhibition of NPP1, with IC₅₀ values 3–5× lower than dialADP for ATP hydrolysis. However, its dialdehyde structure may non-specifically react with thiol groups in enzyme active sites.

Methodological Optimization:

  • Pre-incubate oATP with dithiothreitol (DTT) to quench unbound aldehydes before adding NPP1.
  • Use α,β-methylene ATP (a non-hydrolysable analog) as a control to differentiate competitive vs. covalent inhibition .

Q. Data Contradiction Analysis Table

Observation System Proposed Mechanism Validation Approach Reference
oATP inhibits both light/dark chloroplast importChloroplastsOff-target ATPase inhibitionCompare with ATPγS and Hsp70 inhibitors
Neuroprotection in SCI but not in seizure modelsNeuronal injury vs. epilepsyTissue-specific P2X7 expressionqPCR/P2X7 immunohistochemistry

Key Recommendations for Researchers

  • Specificity Controls: Always include complementary antagonists (e.g., BBG for P2X7) and ATPase activity assays.
  • Storage Stability: Monitor oATP degradation via HPLC every 3 months if stored long-term .
  • Ethical Compliance: Adhere to institutional guidelines for in vivo neuroprotection studies, particularly for i.c.v. administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.